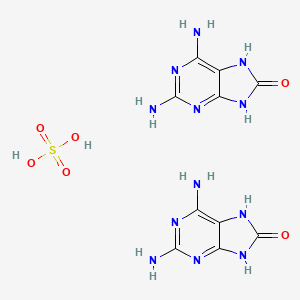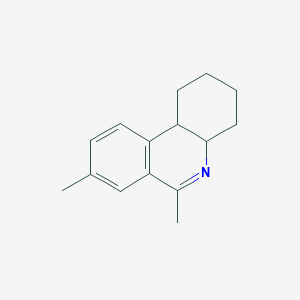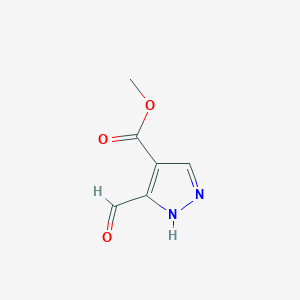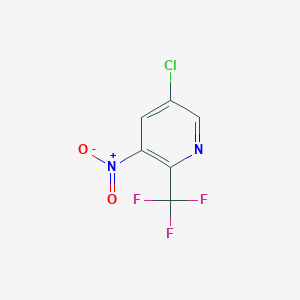
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate: is a chemical compound with the molecular formula C10H14N12O6S and a molecular weight of 430.36 g/mol . This compound is known for its unique structure, which includes two adenine-like moieties connected by a sulphate group. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate typically involves the reaction of adenine derivatives with sulphuric acid under controlled conditions . The reaction conditions often include:
Temperature: Moderate temperatures to ensure the stability of the compound.
Solvent: Aqueous or organic solvents depending on the specific synthetic route.
Catalysts: Sometimes catalysts are used to enhance the reaction rate.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized adenine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate involves its interaction with various molecular targets, including nucleic acids and enzymes. The compound can bind to DNA and RNA, potentially interfering with their normal functions. Additionally, it may inhibit certain enzymes involved in nucleic acid metabolism, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate can be compared with other adenine derivatives, such as:
Adenine: A fundamental component of nucleic acids.
2,6-diaminopurine: Similar structure but different functional groups.
8-oxoadenine: An oxidized form of adenine.
The uniqueness of this compound lies in its dual adenine-like structure connected by a sulphate group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
84145-02-8 |
|---|---|
Formule moléculaire |
C10H14N12O6S |
Poids moléculaire |
430.36 g/mol |
Nom IUPAC |
2,6-diamino-7,9-dihydropurin-8-one;sulfuric acid |
InChI |
InChI=1S/2C5H6N6O.H2O4S/c2*6-2-1-3(10-4(7)9-2)11-5(12)8-1;1-5(2,3)4/h2*(H6,6,7,8,9,10,11,12);(H2,1,2,3,4) |
Clé InChI |
UKAWXNPCBSSKHZ-UHFFFAOYSA-N |
SMILES canonique |
C12=C(N=C(N=C1NC(=O)N2)N)N.C12=C(N=C(N=C1NC(=O)N2)N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)


![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)




